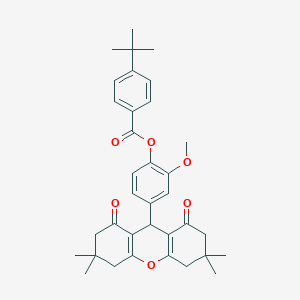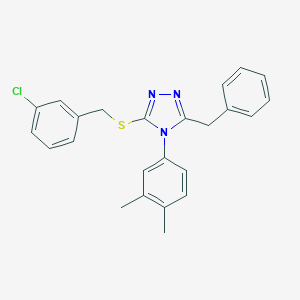
4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide typically involves the S-alkylation of 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(morpholin-4-yl)ethanone in an alkaline medium . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mecanismo De Acción
The mechanism of action of 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
- 1-(4-fluorophenyl)-2-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}ethanone
Uniqueness
What sets 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide apart is its unique combination of a triazole ring with a morpholine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H19FN4O2S |
|---|---|
Peso molecular |
398.5g/mol |
Nombre IUPAC |
2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H19FN4O2S/c21-16-6-8-17(9-7-16)25-19(15-4-2-1-3-5-15)22-23-20(25)28-14-18(26)24-10-12-27-13-11-24/h1-9H,10-14H2 |
Clave InChI |
BTXDKSRCQHLEQN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
SMILES canónico |
C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425247.png)
![Ethyl 1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B425248.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425250.png)
![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B425252.png)


![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B425260.png)
![N-[3-(methylsulfanyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B425262.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B425263.png)
![N-(4-bromo-2-methylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B425264.png)
![N-(3,4-dimethylphenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425266.png)

![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B425269.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425270.png)
